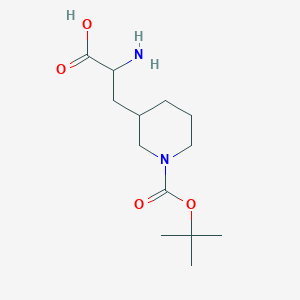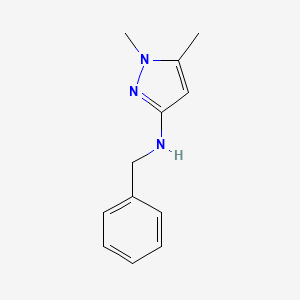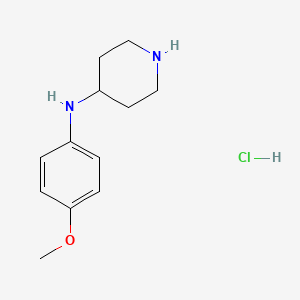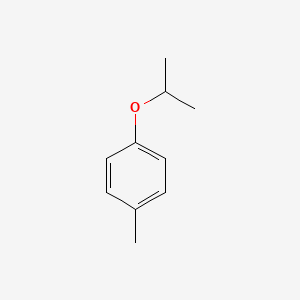![molecular formula C14H21F2N5 B11727974 N-{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine CAS No. 1856092-50-6](/img/structure/B11727974.png)
N-{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[1-(2,2-Difluorethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amin ist eine Verbindung, die sich durch ihre einzigartige chemische Struktur auszeichnet, die einen Pyrazolring umfasst, der mit Difluorethyl- und Methylgruppen substituiert ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N-{[1-(2,2-Difluorethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amin beinhaltet typischerweise mehrstufige organische Reaktionen. Eine gängige Methode umfasst die Reaktion von 1-(2,2-Difluorethyl)-5-methyl-1H-pyrazol mit geeigneten Reagenzien, um die Methyl- und Propan-2-yl-Gruppen einzuführen. Die Reaktionsbedingungen erfordern oft kontrollierte Temperaturen und den Einsatz von Katalysatoren, um sicherzustellen, dass das gewünschte Produkt mit hoher Reinheit erhalten wird .
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann eine großtechnische Synthese unter Verwendung ähnlicher Reaktionswege beinhalten, die jedoch auf Effizienz und Wirtschaftlichkeit optimiert sind. Dazu gehören der Einsatz von automatisierten Reaktoren, Durchflussreaktorsystemen und fortschrittlichen Reinigungstechniken, um hohe Ausbeuten und eine gleichbleibende Qualität zu erreichen .
Analyse Chemischer Reaktionen
Arten von Reaktionen
N-{[1-(2,2-Difluorethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amin kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Diese Verbindung kann unter bestimmten Bedingungen oxidiert werden, um entsprechende Oxide zu bilden.
Reduktion: Reduktionsreaktionen können sie in verschiedene reduzierte Formen umwandeln, häufig unter Verwendung von Hydrierungsverfahren.
Substitution: Sie kann an Substitutionsreaktionen teilnehmen, bei denen eine ihrer funktionellen Gruppen durch eine andere Gruppe ersetzt wird
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu erleichtern. Die Bedingungen umfassen typischerweise kontrollierte Temperaturen, Drücke und manchmal inerte Atmosphären, um unerwünschte Nebenreaktionen zu verhindern .
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann Oxidation Oxide ergeben, während Reduktion Amine oder andere reduzierte Derivate erzeugen kann .
Wissenschaftliche Forschungsanwendungen
N-{[1-(2,2-Difluorethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amin hat verschiedene wissenschaftliche Forschungsanwendungen:
Medizin: Die Forschung untersucht derzeit ihr Potenzial als Therapeutikum für verschiedene Krankheiten.
Wirkmechanismus
Der Wirkmechanismus von N-{[1-(2,2-Difluorethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. Die genauen Signalwege und Zielstrukturen hängen von der jeweiligen Anwendung ab und sind Gegenstand laufender Forschung .
Wissenschaftliche Forschungsanwendungen
N-{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine has several scientific research applications:
Wirkmechanismus
The mechanism of action of N-{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Ähnliche Verbindungen umfassen andere Pyrazolderivate mit unterschiedlichen Substituenten, wie zum Beispiel:
- N-{[1-(2,2-Difluorethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-1-methyl-1H-pyrazol-3-amin
- N’-{[1-(2,2-Difluorethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-N,N-diethylpropan-1,3-diamin
Einzigartigkeit
Was N-{[1-(2,2-Difluorethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amin auszeichnet, ist seine spezifische Kombination von Difluorethyl- und Methylgruppen, die einzigartige chemische und biologische Eigenschaften verleihen. Dies macht es zu einer wertvollen Verbindung für Forschungs- und Industrieanwendungen .
Eigenschaften
CAS-Nummer |
1856092-50-6 |
|---|---|
Molekularformel |
C14H21F2N5 |
Molekulargewicht |
297.35 g/mol |
IUPAC-Name |
N-[[1-(2,2-difluoroethyl)-5-methylpyrazol-4-yl]methyl]-3-methyl-1-propan-2-ylpyrazol-4-amine |
InChI |
InChI=1S/C14H21F2N5/c1-9(2)20-7-13(10(3)19-20)17-5-12-6-18-21(11(12)4)8-14(15)16/h6-7,9,14,17H,5,8H2,1-4H3 |
InChI-Schlüssel |
SRJLKMXYXKAGKC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=NN1CC(F)F)CNC2=CN(N=C2C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![heptyl[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11727919.png)
![3-[(2-Methylphenyl)carbamoyl]prop-2-enoic acid](/img/structure/B11727929.png)
![1,5-dimethyl-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11727932.png)
![N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-4-amine](/img/structure/B11727934.png)

![butyl({[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11727948.png)


![2-amino-3-methyl-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylbutanamide](/img/structure/B11727957.png)



